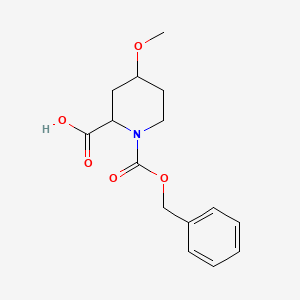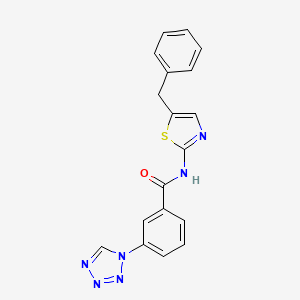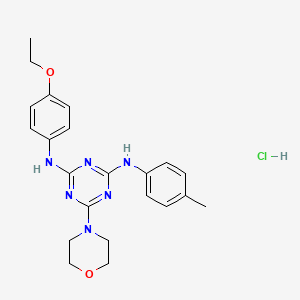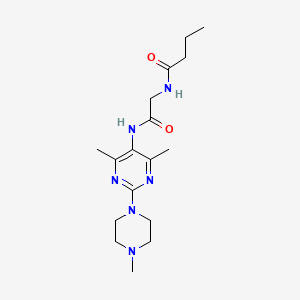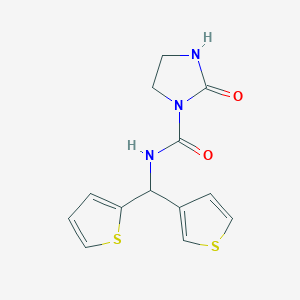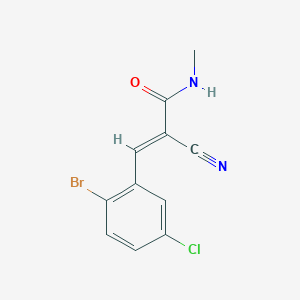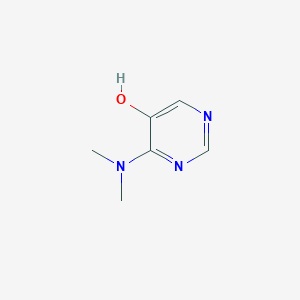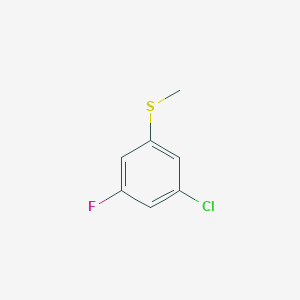
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is an organic compound with the molecular formula C7H6ClFS. It is characterized by the presence of chlorine, fluorine, and a methylsulfanyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
One common method is through the use of halogenation reactions, where chlorine and fluorine are introduced to the benzene ring, followed by the addition of the methylsulfanyl group through a substitution reaction .
Industrial production methods may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction .
Chemical Reactions Analysis
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylsulfanyl group.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfanyl group allows the compound to participate in specific chemical reactions, such as nucleophilic substitution and oxidation. These reactions can modify the structure and function of target molecules, leading to various effects .
Comparison with Similar Compounds
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-3-fluoro-5-(methylthio)benzene: Similar structure but with a different substituent group.
1-Bromo-3-fluoro-5-(methylsulfanyl)benzene: Contains bromine instead of chlorine.
1-Chloro-4-fluoro-2-(methylsulfanyl)benzene: Different positions of the substituent groups on the benzene ring.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent groups and positions .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMMAGHGPUATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
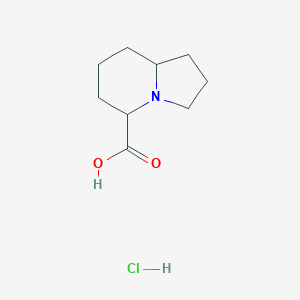
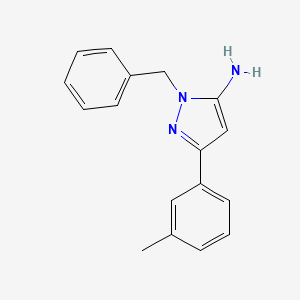
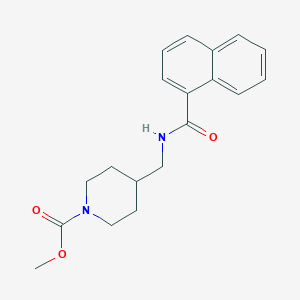
![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)

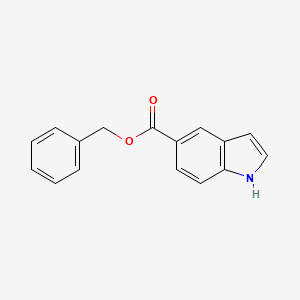
![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)
